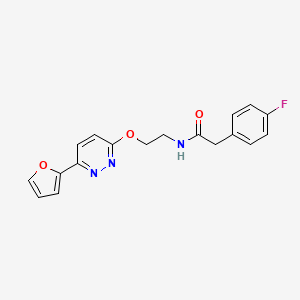
2-(4-fluorophenyl)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-fluorophenyl)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide is a useful research compound. Its molecular formula is C18H16FN3O3 and its molecular weight is 341.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-fluorophenyl)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and therapeutic potential, emphasizing its mechanisms of action and efficacy against various biological targets.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a 4-fluorophenyl moiety linked to an N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl) group, which contributes to its unique pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluoroaniline with a suitable pyridazine derivative under controlled conditions. The process often includes the formation of intermediates that are subsequently reacted to yield the final acetamide product.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with furan and pyridazine rings have shown effectiveness against various strains of bacteria and fungi, suggesting that this compound may also possess similar activities .
Anticancer Potential
Research has highlighted the potential anticancer properties of compounds containing furan and pyridazine moieties. These compounds have been shown to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer models. The mechanism often involves the induction of apoptosis and modulation of cell cycle regulators .
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzyme targets. For example, studies on related pyridazine derivatives have demonstrated inhibition of key enzymes involved in cancer metabolism and inflammation. This could imply that this compound may also serve as an inhibitor for similar targets .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of pyridazine derivatives revealed that modifications in the aromatic ring significantly affected their antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like fluorine enhanced activity, which may correlate with the structure of our compound .
- Anticancer Activity : In vitro studies showed that related compounds induced apoptosis in cancer cells through caspase activation. The furan ring was crucial for enhancing cytotoxicity, suggesting that our compound could similarly trigger apoptotic pathways in cancer cells .
Research Findings Summary
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c19-14-5-3-13(4-6-14)12-17(23)20-9-11-25-18-8-7-15(21-22-18)16-2-1-10-24-16/h1-8,10H,9,11-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWOFPJVGDIRKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)OCCNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













